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Compound of Interest

Compound Name: 1,3-Diallylurea

Cat. No.: B154441 Get Quote

These application notes provide a comprehensive overview of the anti-tumor applications of

1,3-diallylurea and its derivatives in cancer research. This document is intended for

researchers, scientists, and drug development professionals, offering a summary of efficacy

data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry with a wide

range of biological activities, including potent anti-tumor effects.[1][2] The urea scaffold serves

as a key pharmacophore in several approved anticancer drugs.[1] Among these, 1,3-
diallylurea and its related derivatives have demonstrated notable anti-cancer properties by

influencing various molecular pathways involved in cancer progression.[3][4] These compounds

have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and

modulate signaling cascades critical for cancer cell survival and proliferation.[5][6][7] This

document outlines the anti-tumor activities of 1,3-diallylurea and other relevant urea

derivatives, providing protocols for their evaluation and illustrating their mechanisms of action.

Quantitative Data on Anti-tumor Activity
The anti-proliferative activities of various urea and thiourea derivatives have been evaluated

against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key

measure of a compound's potency. A lower IC50 value indicates a more potent compound. The

following tables summarize the in vitro cytotoxicity of selected derivatives.
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Table 1: In Vitro Anti-proliferative Activity of Diaryl Urea Derivatives

Compound Cell Line Cancer Type IC50 (µM) Reference

6a HT-29 Colon Cancer 15.28 [8]

A549
Non-small cell

lung cancer
2.566 [8]

Sorafenib

(Reference)
HT-29 Colon Cancer 14.01 [8]

A549
Non-small cell

lung cancer
2.913 [8]

1b A549
Non-small cell

lung cancer

N/A (More potent

than Sorafenib)
[9]

MDA-MB-231 Breast Cancer
N/A (More potent

than Sorafenib)
[9]

1d A549
Non-small cell

lung cancer

N/A (More potent

than Sorafenib)
[9]

MDA-MB-231 Breast Cancer
N/A (More potent

than Sorafenib)
[9]

1f A549
Non-small cell

lung cancer

N/A (More potent

than Sorafenib)
[9]

MDA-MB-231 Breast Cancer
N/A (More potent

than Sorafenib)
[9]

1i A549
Non-small cell

lung cancer

N/A (More potent

than Sorafenib)
[9]

MDA-MB-231 Breast Cancer
N/A (More potent

than Sorafenib)
[9]

Table 2: In Vitro Cytotoxicity of 1,3-Diphenylurea and 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea

Derivatives
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Compound Cell Line Cancer Type IC50 (µM) Reference

2d MCF-7 Breast Cancer 0.76 - 21.5 [5]

PC-3 Prostate Cancer 1.85 - 3.42 [5]

2f MCF-7 Breast Cancer 0.76 - 21.5 [5]

PC-3 Prostate Cancer 1.85 - 3.42 [5]

2j MCF-7 Breast Cancer 0.76 - 21.5 [5]

PC-3 Prostate Cancer 1.85 - 3.42 [5]

2k MCF-7 Breast Cancer 0.76 - 21.5 [5]

PC-3 Prostate Cancer 1.85 - 3.42 [5]

2n MCF-7 Breast Cancer 0.76 - 21.5 [5]

PC-3 Prostate Cancer 1.85 - 3.42 [5]

Cabozantinib

(Reference)
MCF-7 Breast Cancer 1.06 [5]

PC-3 Prostate Cancer 2.01 [5]

7c EKVX
Non-Small Cell

Lung Cancer

N/A (%GI =

75.46 at 10 µM)
[10]

CAKI-1 Renal Cancer
N/A (%GI =

78.52 at 10 µM)
[10]

UACC-62 Melanoma
N/A (%GI =

80.81 at 10 µM)
[10]

MCF7 Breast Cancer
N/A (%GI =

83.48 at 10 µM)
[10]

LOX IMVI Melanoma
N/A (%GI =

84.52 at 10 µM)
[10]

ACHN Renal Cancer
N/A (%GI =

89.61 at 10 µM)
[10]
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Table 3: In Vitro Kinase Inhibitory Activity

Compound Target Kinase IC50 (nM) Reference

2d c-MET 65 [5]

VEGFR-2 310 [5]

2f c-MET 24 [5]

VEGFR-2 35 [5]

2j c-MET 150 [5]

VEGFR-2 290 [5]

2k c-MET 170 [5]

VEGFR-2 320 [5]

2n c-MET 18 [5]

VEGFR-2 24 [5]

7c EGFR 42.91 ± 0.80 [10]

Erlotinib (Reference) EGFR 26.85 ± 0.72 [10]

Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation

of 1,3-diallylurea and its derivatives.

A common method for synthesizing 1,3-disubstituted ureas involves the reaction of an

isocyanate with an amine.[8]

Materials:

Appropriate aniline or amine derivative

Appropriate isocyanate

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Stirring apparatus

Reaction vessel

Purification system (e.g., column chromatography)

Procedure:

Dissolve the aniline or amine derivative in the anhydrous solvent in the reaction vessel.

Slowly add the isocyanate to the solution while stirring at room temperature.

Continue stirring the reaction mixture for the time required for the reaction to complete

(monitoring by Thin Layer Chromatography (TLC)).

Once the reaction is complete, remove the solvent under reduced pressure.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to obtain the desired 1,3-disubstituted urea derivative.

Characterize the final product using techniques like NMR, IR spectroscopy, and mass

spectrometry.[7][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

96-well plates

1,3-Diallylurea derivatives (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, isopropanol with HCl)
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Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the 1,3-diallylurea derivatives in the cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of the test compounds. Include a vehicle control (medium with the

same concentration of the solvent used to dissolve the compounds).

Incubate the plate for 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at

37°C.

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

Cancer cell lines

6-well plates

1,3-Diallylurea derivatives

Phosphate-buffered saline (PBS)

Fixation solution (e.g., 70% cold ethanol)
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RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with the desired concentrations of the 1,3-diallylurea derivatives for 24-48

hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store

at -20°C for at least 2 hours.

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and

RNase A.

Incubate in the dark at room temperature for 30 minutes.

Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage

of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][7]

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and

necrotic cells.

Materials:

Cancer cell lines

6-well plates

1,3-Diallylurea derivatives
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Seed and treat the cells with the test compounds as described for the cell cycle analysis.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. The results will distinguish between viable

(Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and

PI+), and necrotic (Annexin V- and PI+) cells.[5][7]

Visualizations
The following diagrams illustrate the potential mechanisms of action and experimental

workflows for evaluating 1,3-diallylurea derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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